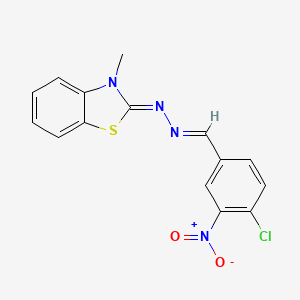

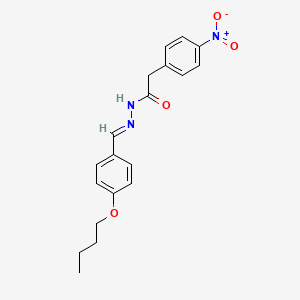

![molecular formula C20H21N3O4 B5557569 2,4-二甲氧基-N-甲基-N-[{3-(3-甲基苯基)-1,2,4-恶二唑-5-基}甲基]苯甲酰胺](/img/structure/B5557569.png)

2,4-二甲氧基-N-甲基-N-[{3-(3-甲基苯基)-1,2,4-恶二唑-5-基}甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a compound that has garnered interest in the scientific community for its potential applications in medicinal chemistry, particularly due to its structure which includes the oxadiazole ring, known for various biological activities. The compound's synthesis and properties suggest its utility in exploring new therapeutic pathways.

Synthesis Analysis

The synthesis of compounds similar to 2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves multi-step chemical reactions starting from basic aromatic acids and aldehydes. These processes typically include the formation of oxadiazole rings through cyclization reactions and subsequent functionalization to introduce various substituents, enhancing the compound's pharmacological profile (Ravinaik et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of compounds bearing the oxadiazole moiety and dimethoxybenzamide groups reveals intricate details about their conformation and stability. X-ray diffraction studies provide insights into the crystal packing, hydrogen bonding, and π-π interactions, which significantly influence the compound's physical and chemical properties (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide are characterized by its reactivity towards nucleophiles and electrophiles, given its aromatic and heteroaromatic structure. The presence of oxadiazole and benzamide functionalities allows for various chemical modifications, including N-alkylation and acylation, which can significantly alter the compound's biological activity (Kranjc et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in drug formulation. These properties are influenced by the molecular structure, particularly the substituents on the aromatic rings and the oxadiazole core, which impact the compound's overall polarity and intermolecular interactions (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various chemical agents, and stability under different conditions, are defined by the compound's functional groups. The oxadiazole ring offers a unique reactivity pattern, which is useful in synthetic chemistry for constructing complex molecules with potential biological activity. These properties are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications (Gabriele et al., 2006).

科学研究应用

抗癌活性

- 抗癌评估: 一项研究展示了取代的N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的合成和评估,显示出对多种癌细胞系(包括乳腺癌、肺癌、结肠癌和卵巢癌)的中等到优异的抗癌活性 (Ravinaik 等,2021)。

生物学研究

- 晶体结构和生物学研究: 涉及 1,3,4-恶二唑衍生物(如所讨论的衍生物)的研究揭示了它们在晶体结构、抗菌和抗氧化活性方面的见解 (Karanth 等,2019)。

材料科学

- 聚合物应用: 含有 1,3,4-恶二唑单元的芳香族聚酰胺表现出良好的热稳定性和在某些溶剂中的溶解性等特性。这些聚合物可用于制造薄柔性薄膜,在材料科学中具有潜在应用 (Sava 等,2003)。

有机化学

- 合成和表征: 与 1,3,4-恶二唑相关的化合物的研究重点是它们的合成、表征和作为抗癌剂的潜力 (Salahuddin 等,2014)。

高级合成技术

- 氨基氧代卡宾的化学: 该领域的研究所探索了与 1,3,4-恶二唑相关的化合物的合成和反应,有助于加深对有机化学和合成技术的理解 (Couture 和 Warkentin,1997)。

药物研究

- 对接研究和抗菌评估: 涉及 1,3,4-恶二唑衍生物的研究包括对接研究和抗菌性能评估,可用于药物研究 (Talupur 等,2021)。

未来方向

属性

IUPAC Name |

2,4-dimethoxy-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-13-6-5-7-14(10-13)19-21-18(27-22-19)12-23(2)20(24)16-9-8-15(25-3)11-17(16)26-4/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXIIJBAZWNHLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

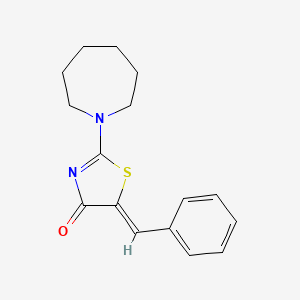

![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)

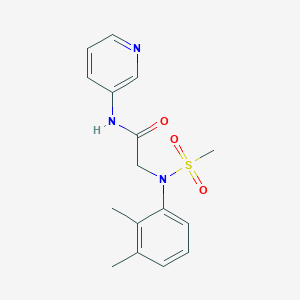

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)

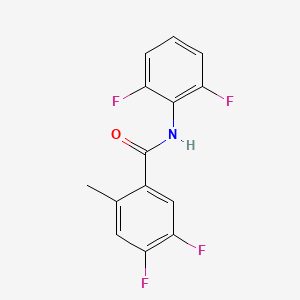

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)

![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)